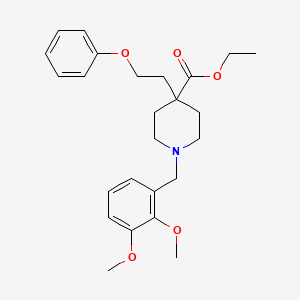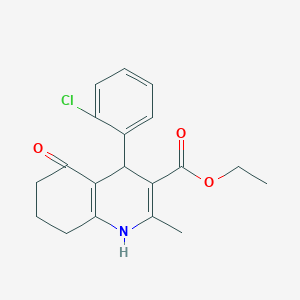![molecular formula C22H21Cl2N3O2 B4996291 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound was first synthesized in 2012 by Takeda Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the development and function of immune cells. By inhibiting BTK, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of immune cell function, inhibition of cancer cell growth, and reduction of inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide for lab experiments is its specificity for BTK, which allows for the selective modulation of immune cell function. In addition, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide. One area of focus could be the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of cancer. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective treatments for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide involves several steps, including the reaction of 3,4-dichloroaniline with 4-methylpiperazine to form an intermediate, which is then reacted with 2-furoic acid chloride to yield the final product. The synthesis of this compound has been optimized to ensure high purity and yield.
Applications De Recherche Scientifique
5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for various types of cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, this compound has been shown to modulate immune cell function, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-10-12-27(13-11-26)19-5-3-2-4-18(19)25-22(28)21-9-8-20(29-21)15-6-7-16(23)17(24)14-15/h2-9,14H,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFYKNSNWKBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)